molecular formula C14H15N5O7 B14391746 2-Methyl-4-propylpyrimidine;2,4,6-trinitrophenol CAS No. 89967-25-9

2-Methyl-4-propylpyrimidine;2,4,6-trinitrophenol

Cat. No.: B14391746
CAS No.: 89967-25-9
M. Wt: 365.30 g/mol
InChI Key: QYZDYOWCGMTMBN-UHFFFAOYSA-N
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Description

2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt has been used in munitions, dyes, and as a reagent in chemical laboratories . On the other hand, 2-Methyl-4-propylpyrimidine is a pyrimidine derivative, but detailed information about its specific applications and properties is less commonly documented.

Preparation Methods

2-Methyl-4-propylpyrimidine: : The synthesis of 2-Methyl-4-propylpyrimidine typically involves the reaction of appropriate alkyl halides with pyrimidine derivatives under controlled conditions. Specific synthetic routes and industrial production methods are not widely documented.

2,4,6-Trinitrophenol: : The industrial production of 2,4,6-trinitrophenol involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of picric acid, which is then purified through recrystallization . Historically, picric acid was also synthesized by nitrating substances such as animal horn, silk, indigo, and natural resin .

Chemical Reactions Analysis

2-Methyl-4-propylpyrimidine: : Specific chemical reactions involving 2-Methyl-4-propylpyrimidine are not well-documented. pyrimidine derivatives generally undergo substitution reactions, particularly nucleophilic substitution, due to the electron-deficient nature of the pyrimidine ring.

2,4,6-Trinitrophenol: : Picric acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-propylpyrimidine: : The specific scientific research applications of 2-Methyl-4-propylpyrimidine are not well-documented

2,4,6-Trinitrophenol: : Picric acid has several scientific research applications:

Mechanism of Action

2-Methyl-4-propylpyrimidine: : The mechanism of action of 2-Methyl-4-propylpyrimidine is not well-documented. Pyrimidine derivatives generally interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.

2,4,6-Trinitrophenol: : Picric acid acts as an exogenous pyrogen, inducing inflammatory responses in human monocytes and macrophages. It interacts with cellular components, leading to the release of pro-inflammatory cytokines and activation of intracellular signaling cascades . Additionally, picric acid uncouples oxidative phosphorylation, disrupting cellular energy production .

Comparison with Similar Compounds

2-Methyl-4-propylpyrimidine:

2,4,6-Trinitrophenol: : Similar compounds include other nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). Picric acid is unique due to its higher explosive power and its use in various industrial applications .

Conclusion

2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications While 2-Methyl-4-propylpyrimidine’s specific applications are less documented, picric acid is well-known for its explosive properties and diverse industrial uses

Properties

CAS No.

89967-25-9

Molecular Formula

C14H15N5O7

Molecular Weight

365.30 g/mol

IUPAC Name

2-methyl-4-propylpyrimidine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H12N2.C6H3N3O7/c1-3-4-8-5-6-9-7(2)10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H

InChI Key

QYZDYOWCGMTMBN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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